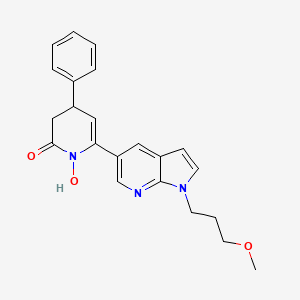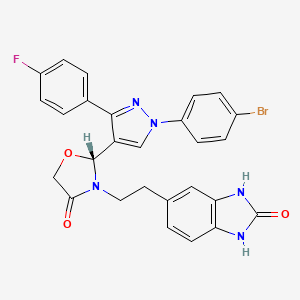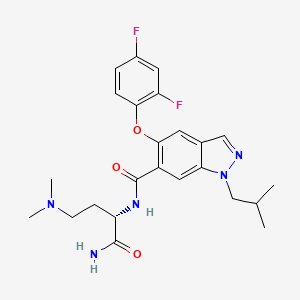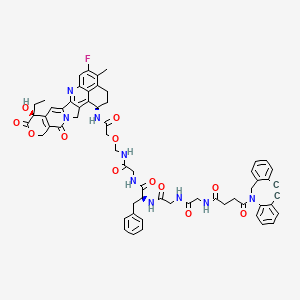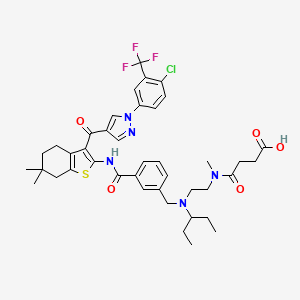![molecular formula C22H18N2O3 B10857871 Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
HTS07545 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: HTS07545 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
HTS07545 has a wide range of scientific research applications, including:
Mechanism of Action
HTS07545 exerts its effects by inhibiting sulfide:quinone oxidoreductase, an enzyme involved in the breakdown of hydrogen sulfide . By inhibiting this enzyme, HTS07545 slows down the decomposition of hydrogen sulfide, which can have various physiological effects. The molecular targets and pathways involved in this mechanism include the sulfide:quinone oxidoreductase enzyme and the hydrogen sulfide metabolic pathway .
Comparison with Similar Compounds
HTS07545 can be compared with other similar compounds, such as:
Setanaxib: A potent dual NADPH oxidase (NOX1/4) inhibitor.
Quercetin-3-O-glucose-6’'-acetate: An inhibitor of NADPH oxidase with antioxidant activities.
Metronidazole: A synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.
HTS07545 is unique in its specific inhibition of sulfide:quinone oxidoreductase, which sets it apart from other compounds that target different enzymes or pathways .
Properties
Molecular Formula |
C22H18N2O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C22H18N2O3/c1-2-26-21(25)15-27-22-19(14-23)18(16-9-5-3-6-10-16)13-20(24-22)17-11-7-4-8-12-17/h3-13H,2,15H2,1H3 |
InChI Key |
PZNJITRXQKRPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


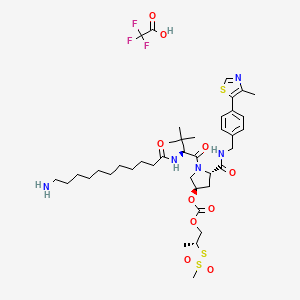
![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
![(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B10857803.png)
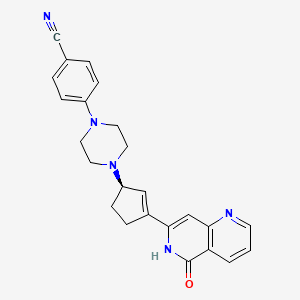
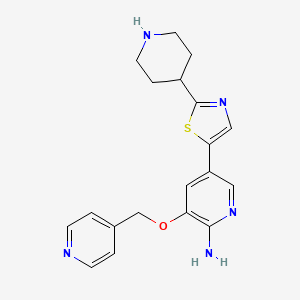
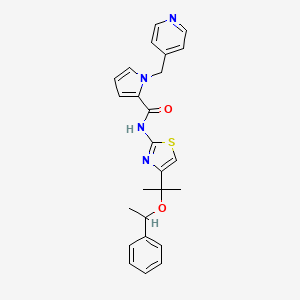
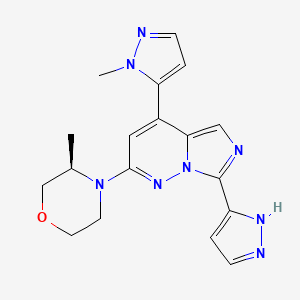
![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
